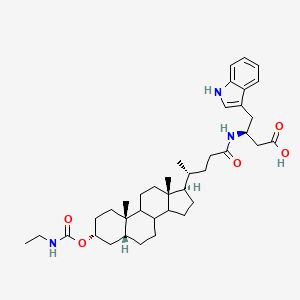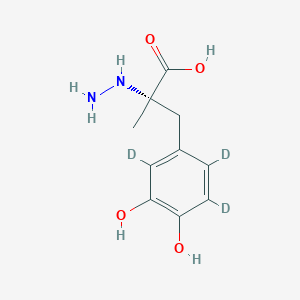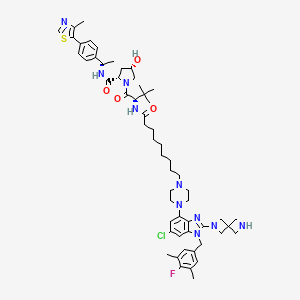
Ketotifen-d3 Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketotifen-d3 Fumarate is a deuterated form of Ketotifen Fumarate, a second-generation noncompetitive histamine H1-receptor blocker and mast cell stabilizer. It is primarily used to treat allergic conditions such as asthma, allergic rhinitis, and conjunctivitis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Ketotifen due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketotifen-d3 Fumarate involves the incorporation of deuterium atoms into the Ketotifen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps in the synthesis include:
Formation of the Benzocycloheptathiophene Core: This involves the cyclization of appropriate precursors to form the benzocycloheptathiophene structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a series of reactions, including alkylation and cyclization.
Deuteration: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt by reacting Ketotifen-d3 with fumaric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.
Chemical Reactions Analysis
Types of Reactions
Ketotifen-d3 Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Ketotifen-d3 Fumarate is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolism of Ketotifen. Some key applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound make it an ideal candidate for studying the absorption, distribution, metabolism, and excretion of Ketotifen in the body.
Metabolic Pathway Analysis: Researchers use this compound to identify and characterize the metabolic pathways of Ketotifen, providing insights into its biotransformation.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions involving Ketotifen, helping to identify any adverse effects or interactions with other medications.
Biological Research: this compound is used in various biological studies to understand its effects on different cell types and tissues.
Mechanism of Action
Ketotifen-d3 Fumarate exerts its effects by blocking histamine H1 receptors and stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators, reducing allergic symptoms. The molecular targets include:
Histamine H1 Receptors: this compound acts as an inverse agonist, preventing histamine from binding to these receptors.
Mast Cells: The compound stabilizes mast cells, preventing degranulation and the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins.
Leukotriene Antagonism: this compound also functions as a leukotriene antagonist, blocking the action of leukotrienes and reducing inflammation.
Comparison with Similar Compounds
Ketotifen-d3 Fumarate is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
Ketotifen Fumarate: The non-deuterated form of this compound, used for similar therapeutic purposes.
Cyproheptadine: Another first-generation antihistamine with similar antihistaminic properties.
Azatadine: A tricyclic antihistamine with similar chemical structure and pharmacological effects.
Pizotifen: A compound with antihistaminic and antiserotonergic properties, used to prevent migraines.
This compound’s uniqueness lies in its deuterated nature, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
InChI Key |
YNQQEYBLVYAWNX-PCUGBSCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)

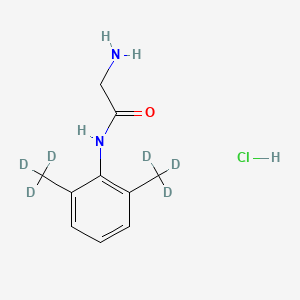
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
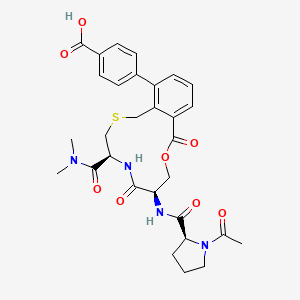

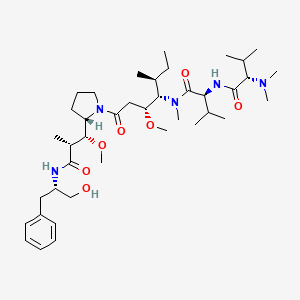
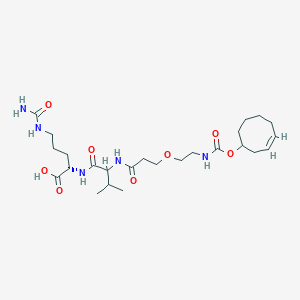
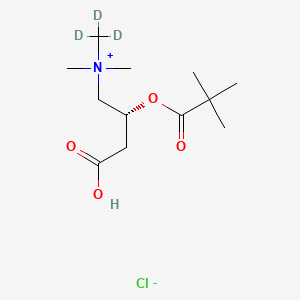
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
